5-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-2H-tetrazole
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Overview
Description
5-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-2H-tetrazole is a heterocyclic compound that contains both triazole and tetrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-2H-tetrazole typically involves the reaction of 5-methyl-1H-1,2,4-triazole with a suitable tetrazole precursor under specific conditions. One common method is the cycloaddition reaction, where azides and alkynes react in the presence of a copper catalyst to form the triazole ring . The tetrazole ring can be introduced through a subsequent reaction involving nitriles and sodium azide under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazole or tetrazole derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
5-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-2H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 5-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with similar biological activities.
1,2,3-Triazole derivatives: Compounds with a similar triazole ring structure but different substituents.
5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: A related compound with an amino group instead of a methyl group.
Uniqueness
5-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-2H-tetrazole is unique due to its specific combination of triazole and tetrazole rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N7/c1-3-6-4(8-7-3)2-5-9-11-12-10-5/h2H2,1H3,(H,6,7,8)(H,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKPMAZMEYFTHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CC2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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